Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate
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Description
“Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate” is a quinoline derivative. Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of “Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate” would include additional functional groups attached to the quinoline scaffold.Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . A synergistic I2/amine promoted formal [4 + 2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes provides various 2-acyl-3-aryl(alkyl)quinolines via an iodination/Kornblum oxidation/Povarov/aromatization sequence .Scientific Research Applications
Mutagenicity Studies
Mutagenicity studies on derivatives of quinoline compounds, including Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate, indicate the impact of methyl substitution on their mutagenic potential. Research on 2-amino-3-methylimidazo[4,5-f]quinoline, a structurally similar compound, demonstrates that methyl substitution at specific positions can significantly alter mutagenicity, suggesting a potential for studying the mutagenic effects of various quinoline derivatives (Nagao et al., 1981).
Photoluminescent Properties
Quinoline derivatives, including those related to Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate, have been synthesized and studied for their photoluminescent properties. These compounds, containing biphenyl groups and α, β-diarylacrylonitrile units, emit blue to green fluorescence and have implications for the manufacture of organic light-emitting diodes (OLEDs), demonstrating good thermal stability (Li et al., 2011).
Antimalarial Activity
Research into quinoline derivatives also extends to their antimalarial activity. The synthesis and testing of Thieno[3,4-c]quinolin-4-yl-amine derivatives have shown significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. This highlights the potential of quinoline derivatives in developing new antimalarial treatments (Görlitzer et al., 2006).
Synthetic Methodologies
The development of novel synthetic methodologies for quinoline derivatives is a critical area of research. For example, studies on the synthesis of quinoline derivatives from dehydroabietic acid demonstrate innovative approaches to generating these compounds, potentially leading to new chemical entities with various applications (Wei-long, 2007).
PARP-1 Inhibition for Therapeutic Applications
Quinoline-8-carboxamides, structurally related to Methyl 4-((4-bromophenyl)amino)quinoline-2-carboxylate, have been designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical in DNA repair. These inhibitors have potential therapeutic applications in cancer treatment, showcasing the broad utility of quinoline derivatives in drug design (Lord et al., 2009).
properties
IUPAC Name |
methyl 4-(4-bromoanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXOZALPGTROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate |
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